molecular formula C11H14N6 B1482212 7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098026-26-5

7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1482212
M. Wt: 230.27 g/mol
InChI Key: UWYKZKVFQVLGKR-UHFFFAOYSA-N
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Description

7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (hereafter referred to as 7-azidomethyl-1-cyclopropylmethyl-6-methyl-1H-imidazo[1,2-b]pyrazole) is a small organic molecule with a molecular weight of 216.25 g/mol. It is a member of the imidazole family and is used in various scientific research applications. It has been studied for its ability to interact with proteins and other molecules, as well as its potential as an imaging agent.

Scientific Research Applications

Synthesis and Structural Analysis

Imidazo[1,2-b]pyrazole derivatives have been synthesized and structurally characterized, providing insights into their chemical properties and potential applications in drug development and material science. For example, the synthesis and crystal structure of similar compounds have been reported, highlighting methodologies for creating and analyzing such structures for potential biological or material applications (Li et al., 2009).

Antimicrobial and Anticancer Properties

Some imidazo[1,2-b]pyrazole derivatives have been explored for their antimicrobial activities, suggesting a potential for the development of new antimicrobial agents. Research on novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives demonstrated antimicrobial activity, indicating the potential biomedical applications of imidazo[1,2-b]pyrazole compounds (B. Jyothi & N. Madhavi, 2019). Additionally, some compounds in this class have shown antiproliferative activities against cancer cells, suggesting their potential as anticancer agents (T. Ali et al., 2021).

properties

IUPAC Name

7-(azidomethyl)-1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-8-10(6-13-15-12)11-16(7-9-2-3-9)4-5-17(11)14-8/h4-5,9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYKZKVFQVLGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CN=[N+]=[N-])CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(azidomethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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